molecular formula C12H17N3O2 B1476174 (3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone CAS No. 2097982-21-1

(3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone

Cat. No. B1476174
CAS RN: 2097982-21-1
M. Wt: 235.28 g/mol
InChI Key: TZOUZSBYIJHDKK-UHFFFAOYSA-N
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Description

3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone, also known as C-AMPM, is a synthetic molecule with a range of potential applications in scientific research. C-AMPM is known to be an effective inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), and has been used in a variety of laboratory experiments to investigate the role of PTP1B in cell signalling pathways. In

Scientific Research Applications

DPP-4 Inhibition for Type 2 Diabetes Management

One of the promising applications of this compound is as a DPP-4 inhibitor in the management of Type 2 diabetes mellitus . DPP-4 inhibitors are a class of medications that help to increase incretin levels, which in turn, increase insulin synthesis and lower glucagon production in the pancreas. This helps to regulate blood sugar levels .

Molecular Docking Studies for Drug Discovery

The compound can be used in molecular docking studies . This is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Such studies help in the drug discovery process by identifying potential candidates that can bind to specific proteins .

ADME Toxicity Profiling

Another application is in ADME toxicity profiling , which stands for Absorption, Distribution, Metabolism, and Excretion, combined with toxicity studies. This compound can be used to predict the pharmacokinetics and toxicological properties of potential drug candidates .

3D Shape Similarity Search

This compound can also be utilized in 3D shape similarity searches . This involves comparing the three-dimensional structure of the compound with a database of structures to find compounds with similar shapes, which may indicate similar biological activity .

Natural Product Screening

It can be involved in screening natural products for potential therapeutic effects. By comparing the structure of (3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone with natural compounds, researchers can identify natural products with similar properties that might serve as alternative treatments .

Asymmetric Synthesis Studies

The compound’s structure can aid in asymmetric synthesis studies . Asymmetric synthesis is the process of creating compounds that have chiral centers in a selective manner. This is crucial in the production of medications that require specific enantiomers for efficacy .

Chemical Library Development

Researchers can use this compound in the development of chemical libraries . These libraries consist of collections of stored chemicals usually used in high-throughput screening to discover new drugs .

Computational Chemistry Modeling

Lastly, (3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone can be used in computational chemistry modeling . This involves using computer simulations to solve chemical problems, such as predicting the reactivity or properties of chemical compounds .

properties

IUPAC Name

(3-aminopiperidin-1-yl)-(2-methoxypyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-17-11-7-9(4-5-14-11)12(16)15-6-2-3-10(13)8-15/h4-5,7,10H,2-3,6,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOUZSBYIJHDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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